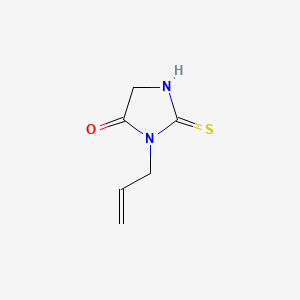

Hydantoin, 3-allyl-2-thioxo-

Número de catálogo B1621758

Peso molecular: 156.21 g/mol

Clave InChI: UVUYSPTYWQXNLX-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US07919630B2

Procedure details

Glycine (30 g, 0.40 mol), triethylamine (44 g, 0.44 mol), pyridine (100 mL), and water (100 mL) were mixed in a flask equipped with a magnetic stirrer and a temperature controller. Allyl isothiocyanate (44 g, 0.44 mol) was added, and the temperature was raised to 55° C. (the mixture became homogeneous at ca. 30°). When the mixture reached this temperature, it was allowed to cool to room temperature. The mixture was extracted with 3×200 mL of toluene to remove the pyridine and excess isothiocyanate and was then treated with 66 mL (0.8 mol) of concentrated hydrochloric acid. The mixture was heated at 90° C. for 2.5 hr and was then stirred rapidly while it cooled to room temperature. A solid mass of crystals formed instantaneously when the solution was seeded with a fragment of a crystal of authentic product. After the suspension stood at room temperature overnight, the product was collected and pressed with rubber dam. The filter cake was washed with 3×60 mL of water (the filter cake was pressed with rubber dam after each wash). After the material had dried to constant weight in a hood draft, it weighed 49 g (71% yield). NMR (CD3OD) δ 4.9-6.1 (m, 3H), 4.6 (s, 1H), 4.3 (d, 2H), 4.0 (s, 2H). HPLC analysis showed no other components at several wavelengths.

Yield

71%

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][CH2:2][C:3]([OH:5])=O.C(N(CC)CC)C.[CH2:13]([N:16]=[C:17]=[S:18])[CH:14]=[CH2:15].Cl>O.N1C=CC=CC=1>[CH2:13]([N:16]1[C:3](=[O:5])[CH2:2][NH:1][C:17]1=[S:18])[CH:14]=[CH2:15]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

NCC(=O)O

|

|

Name

|

|

|

Quantity

|

44 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

N1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

44 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)N=C=S

|

Step Three

|

Name

|

|

|

Quantity

|

66 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

55 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was then stirred rapidly while it

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a magnetic stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

became homogeneous at ca. 30°

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temperature

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The mixture was extracted with 3×200 mL of toluene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the pyridine and excess isothiocyanate

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated at 90° C. for 2.5 hr

|

|

Duration

|

2.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A solid mass of crystals formed instantaneously when the solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the product was collected

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake was washed with 3×60 mL of water (the filter cake

|

WASH

|

Type

|

WASH

|

|

Details

|

each wash)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the material had dried to constant weight in a hood draft, it

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C=C)N1C(NCC1=O)=S

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 71% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |